molecular formula C9H19NO2S B12106128 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine

3-(ethanesulfonyl)-N-methylcyclohexan-1-amine

Cat. No.: B12106128
M. Wt: 205.32 g/mol
InChI Key: UJYNFQLJVPRVQQ-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-N-methylcyclohexan-1-amine is a cyclohexanamine derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at the 3-position and a methyl (-CH₃) substituent on the amine. Its molecular formula is C₉H₁₉NO₂S, with a molecular weight of 217.32 g/mol. This compound is hypothesized to have applications in medicinal chemistry, given the pharmacological relevance of sulfonamide analogs in drug discovery .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

3-ethylsulfonyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-5-8(7-9)10-2/h8-10H,3-7H2,1-2H3

InChI Key

UJYNFQLJVPRVQQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCCC(C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Structural and Functional Group Variations

Sulfonyl vs. Sulfanyl Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Ethanesulfonyl)-N-methylcyclohexan-1-amine Sulfonyl (-SO₂C₂H₅) C₉H₁₉NO₂S 217.32 High polarity; potential CNS activity
3-(Ethylsulfanyl)cyclohexan-1-amine Sulfanyl (-SC₂H₅) C₈H₁₇NS 159.30 Less polar; higher lipophilicity
3-Methanesulfonylcyclohexan-1-amine hydrochloride Sulfonyl (-SO₂CH₃) C₇H₁₆ClNO₂S 213.73 Enhanced water solubility (HCl salt)

Key Differences :

  • Sulfonyl groups increase polarity and stability compared to sulfanyl groups.
  • The hydrochloride salt of the methanesulfonyl analog improves aqueous solubility, making it more suitable for pharmaceutical formulations .
Ring Size and Substituent Variations
Compound Name Ring Structure Substituent Molecular Weight (g/mol) Notes
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine Cyclopentane N-methyl, ethylsulfanyl 159.29 Smaller ring; altered conformation
3-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclohexan-1-amine Cyclohexane Trifluoromethylbenzyl 271.32 Fluorinated aromatic group; increased lipophilicity

Key Differences :

  • Cyclopentane derivatives exhibit different conformational flexibility compared to cyclohexane.
  • Fluorinated aromatic substituents (e.g., trifluoromethyl) enhance metabolic stability and receptor-binding specificity .

Physicochemical Properties

Property 3-(Ethanesulfonyl)-N-methylcyclohexan-1-amine 3-Methanesulfonylcyclohexan-1-amine HCl 3-(Ethylsulfanyl)cyclohexan-1-amine
Solubility Moderate in polar solvents High (due to HCl salt) Low (lipophilic)
Stability Stable under dry conditions Hygroscopic (salt form) Air-sensitive (sulfanyl group)
Synthetic Accessibility Requires sulfonation of thioether precursors Direct sulfonation or salt formation Simpler synthesis (thioether route)

Biological Activity

3-(ethanesulfonyl)-N-methylcyclohexan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₉N₁O₂S
  • Molecular Weight : 195.32 g/mol
  • Structure : The compound features a cyclohexane ring substituted with an ethanesulfonyl group and a methylamine moiety.

The biological activity of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine is primarily attributed to its interaction with various biological targets. The sulfonamide group is known to influence enzyme activity and receptor binding, which may lead to diverse pharmacological effects.

  • Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors, potentially influencing mood and cognitive functions.

Antimicrobial Properties

Research indicates that 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. Studies have reported decreased levels of pro-inflammatory cytokines following administration of the compound, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent .
  • Anti-inflammatory Research : In a controlled trial involving induced inflammation in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .

Research Findings

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL (S. aureus)
Anti-inflammatoryReduced paw edema
Enzyme InhibitionInhibition of carbonic anhydrase

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